1-[(2-Methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine is a heterocyclic organic compound. It belongs to the class of azaxanthene-based selective glucocorticoid receptor (GR) modulators. [] This compound has been explored in scientific research for its potential anti-inflammatory properties due to its interaction with the glucocorticoid receptor. []
The synthesis of 1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine is described in the context of developing novel azaxanthene-based selective glucocorticoid receptor modulators. [] While specific steps for this compound are not detailed in the provided literature, the general synthetic approach involves building the azaxanthene core (5H-chromeno[2,3-b]pyridine) and subsequently attaching the desired substituents, including the 1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine moiety. []
1-[(2-Methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine functions as a selective glucocorticoid receptor (GR) modulator. [] Although precise binding details are not provided in the literature, it's suggested that this compound interacts with the ligand-binding pocket of the GR. [] Its structure, particularly the azaxanthene core and substituents like the trifluoromethyl group, influences its binding affinity and selectivity for the GR. [] The binding of this compound to the GR can modulate its transcriptional activity, thereby influencing the expression of genes involved in inflammatory processes. []
The primary research application of 1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine, as described in the provided literature, is in the development of novel anti-inflammatory agents. [] Specifically, it has been investigated for its ability to act as a selective glucocorticoid receptor modulator (SGRM). [] SGRMs offer a potential therapeutic strategy for treating inflammatory diseases by selectively targeting the glucocorticoid receptor, aiming to achieve desired anti-inflammatory effects while minimizing unwanted side effects associated with traditional glucocorticoids. []
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3